![molecular formula C17H19N5O2 B6422431 ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate CAS No. 950258-26-1](/img/structure/B6422431.png)
ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 1-{[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}piperidine-4-carboxylate” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been found to intercalate DNA potently . The derivative upregulated the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9 and downregulated the pro-oncogenic cell survival Bcl-2 protein .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .科学的研究の応用
Antiviral Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been synthesized and tested for their antiviral properties . Some of these compounds have shown promising antiviral activity .
Antimicrobial Activity
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have demonstrated significant antimicrobial activities . Compounds containing this structure have shown to exhibit antibacterial and/or antifungal activities .
Anticancer Activity
Quinoxaline derivatives have been used in the design of bromodomain and extra-terminal (BET) protein inhibitors, which are emerging as a new small molecule treatment for cancer .
Antihypertensive Activity
This compound has been utilized in the design of potent and selective aldosterone synthase inhibitors, which have antihypertensive activity .
Anticonvulsant Activity
Quinoxaline derivatives have also been tested for their anticonvulsant properties .
Anti-inflammatory Activity
Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline structure have been tested for their anti-inflammatory properties .
Cardiovascular Disorders Treatment
Compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline structure have been utilized in the treatment of cardiovascular disorders .
Treatment of Hyperproliferative Disorders
These compounds have also been used in the treatment of hyperproliferative disorders .
作用機序
Target of Action
It is known that similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have shown promising antiviral and antimicrobial activities . They have been synthesized as potential antiviral and antimicrobial agents .
Mode of Action
It is known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown to intercalate dna , which could potentially disrupt the replication process of the target organisms, leading to their death.
Biochemical Pathways
It is known that similar compounds have shown to upregulate the pro-apoptotic bcl-2-associated x protein (bax) and caspase-3 and -9 and downregulate the pro-oncogenic cell survival bcl-2 protein . This suggests that the compound may induce apoptosis in target cells.
Pharmacokinetics
It is known that similar compounds have shown increased alk5 inhibitory activity, kinase selectivity, and oral bioavailability .
Result of Action
It is known that similar compounds have shown promising antiviral and antimicrobial activities . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml .
将来の方向性
特性
IUPAC Name |
ethyl 1-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-2-24-17(23)12-7-9-21(10-8-12)15-16-20-18-11-22(16)14-6-4-3-5-13(14)19-15/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRYDSPQQKGJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}piperidine-4-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。